Medicinal Chemistry
The compounds were synthesized and analyzed for their inhibition potentials against S. aureus and K.
The compounds 24 and 27 have been identified as the high potential molecules in this series based on in vitro experiments. Compound 24 has zone of inhibition values of 15 ± 0.82 mm and 14 ± 0.7 mm, whilst compound 27 has zone of inhibition values of 18 ± 0.95 mm and 16 ± 0.82 mm against S. aureus and K.
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Numerous methods for the synthesis of pyrimidines are described.
Material Science
Synthesis of antibacterial polymer coatings.
The result of this process is an antibacterial polymer coating.
Organic Chemistry
Pyridinium salts have been used in a wide range of research topics.
This review highlights the pyridinium salts in terms of their synthetic routes and reactivity.
Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals.
This compound can be purchased and used in various scientific experiments.
The specific results would depend on the nature of the experiment.
Direct C–H functionalization of pyridines.
4-(P-Chlorostyryl)pyridine is an organic compound classified as a styrylpyridine derivative, notable for its unique structure that combines a pyridine ring with a p-chlorostyryl group. Its molecular formula is C12H10ClN, and it possesses a molecular weight of approximately 219.67 g/mol. This compound has garnered attention in both synthetic organic chemistry and medicinal chemistry due to its potential applications and biological activities.
Research indicates that 4-(P-Chlorostyryl)pyridine exhibits various biological activities. It is primarily studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific biological targets, influencing cellular processes such as purine and pyrimidine metabolism, which are critical for DNA and RNA synthesis. Such interactions suggest that this compound could play a role in modulating cellular functions and could be explored for therapeutic applications.
The synthesis of 4-(P-Chlorostyryl)pyridine is commonly achieved through the Knoevenagel condensation reaction, where 4-chlorobenzaldehyde reacts with pyridine in the presence of a base, such as piperidine or pyrrolidine. This reaction typically occurs in solvents like ethanol or methanol at elevated temperatures to facilitate product formation.
For industrial applications, similar synthetic routes are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors may be utilized to enhance efficiency and scalability in production processes.
4-(P-Chlorostyryl)pyridine has several applications across various fields:
Studies have shown that 4-(P-Chlorostyryl)pyridine interacts with various molecular targets, potentially modulating their activity through binding mechanisms. This interaction can trigger biochemical pathways relevant to its biological activity, suggesting that environmental factors may influence its efficacy and stability .
Several compounds share structural similarities with 4-(P-Chlorostyryl)pyridine. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-Chloropyridine | Chlorine directly attached to the pyridine ring | Simpler structure without the styryl group |
| 4-(4-Chlorophenyl)pyridine | Contains a phenyl group instead of a styryl group | Different electronic properties due to phenyl group |
| 4-(4-Bromostyryl)pyridine | Similar structure but contains bromine instead of chlorine | Differing reactivity due to halogen substitution |
The uniqueness of 4-(P-Chlorostyryl)pyridine lies in its styryl group, which imparts distinct electronic and steric properties compared to simpler pyridine derivatives. This characteristic makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in materials science and medicinal chemistry.
The synthesis of chlorostyrylpyridines traces back to mid-20th-century efforts to develop heterocyclic compounds for pharmaceutical and materials science applications. Early methods involved condensation reactions between chlorinated benzaldehydes and pyridine derivatives. For example, the reaction of 4-chlorobenzaldehyde with 4-picoline in the presence of acetic anhydride was a foundational approach, yielding 4-(P-Chlorostyryl)pyridine through a Knoevenagel-type mechanism.
A notable advancement came from patents such as US2616890, which detailed the preparation of halogenated styrylpyridines, including 2-(4-chlorostyryl)pyridine, via stoichiometric condensation under reflux conditions. These methods emphasized solvent selection (e.g., acetic anhydride or dichloromethane) and catalyst optimization to improve yields, which historically ranged between 60–68% for analogous compounds.
Recent methodologies focus on regioselective functionalization and green chemistry principles. For instance, the use of DABCO (1,4-diazabicyclo[2.2.2]octane) and triflic anhydride ($$ \text{Tf}_2\text{O} $$) as controllers enables precise C-4 functionalization of pyridine N-oxides, a strategy applicable to styrylpyridine synthesis. Additionally, aqueous-phase reactions have gained traction, minimizing hazardous solvent use while maintaining efficiency.
4-(P-Chlorostyryl)pyridine exhibits geometric isomerism due to the presence of the carbon-carbon double bond in the styryl group, resulting in two possible configurations: E (trans) and Z (cis) isomers [1] [2] [3]. In the literature, both isomeric forms have been identified and characterized:
E-isomer (trans): In this configuration, the pyridine and p-chlorophenyl groups are positioned on opposite sides of the carbon-carbon double bond. The E-isomer is generally more thermodynamically stable due to reduced steric hindrance between the two aromatic rings [3] [4]. It is often designated as 4-[(E)-2-(4-chlorophenyl)vinyl]pyridine or 4-[(1E)-2-(4-chlorophenyl)vinyl]pyridine in chemical nomenclature [2].
Z-isomer (cis): In this configuration, the pyridine and p-chlorophenyl groups are positioned on the same side of the carbon-carbon double bond. The Z-isomer is typically less stable than the E-isomer due to increased steric interactions between the aromatic rings [3] [4]. It is often designated as 4-[(Z)-2-(4-chlorophenyl)ethenyl]pyridine or 4-[(1Z)-2-(4-chlorophenyl)vinyl]pyridine [1].
The E/Z isomerization of 4-(P-Chlorostyryl)pyridine can occur through various mechanisms, including thermal, photochemical, or catalytic processes [4] [5]. Photocatalytic E→Z isomerization has been reported for similar styrylpyridine compounds, where the photostationary state composition (E/Z ratio) is determined by the relative rates of the E→Z and Z→E isomerization reactions [4]. The energy barrier for this isomerization is significant, typically requiring external energy input to overcome.
Conformational analysis of 4-(P-Chlorostyryl)pyridine reveals important aspects of its three-dimensional structure and molecular flexibility [6] [7] [8]. The molecule can adopt different conformations due to rotation around single bonds, particularly between the aromatic rings and the styryl linkage.
Key conformational features include:
Planarity: In the ground state, the E-isomer of 4-(P-Chlorostyryl)pyridine tends toward a planar conformation where the pyridine ring, the styryl double bond, and the p-chlorophenyl group lie approximately in the same plane [7]. This planarity maximizes π-conjugation throughout the molecule, contributing to its stability.
Torsional angles: Despite the energetic preference for planarity, crystal structure analyses of similar styrylpyridine derivatives have shown that the molecule often adopts non-planar conformations in the solid state [7]. For example, related compounds show intramolecular torsion angles between the pyridine and phenyl rings ranging from 25° to 51° [7]. These deviations from planarity are often stabilized by intermolecular interactions in the crystal lattice, such as CH···N and CH···π interactions.
Rotational barriers: The rotation around the single bonds connecting the aromatic rings to the styryl group is restricted due to partial double-bond character resulting from π-conjugation. Computational studies on similar styrylpyridine compounds have indicated that the energy barrier for rotation around these bonds is significant, contributing to the conformational stability of the molecule [6] [7].
Conformational flexibility: Despite these restrictions, 4-(P-Chlorostyryl)pyridine maintains some conformational flexibility, which can influence its interactions with solvents, other molecules, and potential binding sites in biological systems.
The conformational preferences of 4-(P-Chlorostyryl)pyridine play a crucial role in determining its physical properties, reactivity patterns, and potential applications in various fields.
The crystallographic parameters of 4-(P-Chlorostyryl)pyridine have not been extensively reported in the literature. However, based on studies of structurally similar compounds, some general crystallographic characteristics can be inferred [9] [7] [10] [11].
Styrylpyridine derivatives typically crystallize in monoclinic or orthorhombic crystal systems [9] [10] [11]. For example, related compounds have been reported to crystallize in space groups such as P21/c, Pc, and C2/c [10] [11] [12]. The unit cell parameters would be expected to reflect the molecular dimensions and packing arrangement of 4-(P-Chlorostyryl)pyridine.
In the crystal structure, molecules of 4-(P-Chlorostyryl)pyridine would likely exhibit specific packing motifs influenced by:
Intermolecular interactions: These include CH···N hydrogen bonds between the pyridine nitrogen and neighboring molecules, as well as CH···π and π···π stacking interactions between the aromatic rings [7] [12].
Molecular orientation: The molecules typically adopt a "herringbone-like" packing structure, which is stabilized by the intermolecular interactions mentioned above [7].
Non-planarity: As observed in related compounds, the molecules in the crystal structure may deviate from perfect planarity, with torsion angles between the pyridine and phenyl rings [7]. This non-planarity can be an impediment for parallel alignment of olefin moieties, potentially affecting solid-state photochemical reactions.
The crystal packing of 4-(P-Chlorostyryl)pyridine would be expected to show distinct patterns for the E and Z isomers due to their different molecular geometries. The E-isomer would likely form more efficient packing arrangements due to its extended linear structure, while the Z-isomer might exhibit more complex packing patterns due to its bent geometry.
The specific melting and boiling points for 4-(P-Chlorostyryl)pyridine are not directly reported in the available literature. However, based on structurally similar compounds, some estimates can be made:
For the melting point, related compounds such as 4-chloropyridine have a melting point of -43.5°C [13], while more complex structures like alpha-(4-chlorophenyl)pyridine-2-methanol melt at 78-80°C [14]. Given the structural complexity and molecular weight of 4-(P-Chlorostyryl)pyridine, its melting point would likely be higher than that of 4-chloropyridine and potentially in the range of 70-120°C.
Regarding the boiling point, 4-chloropyridine has a reported boiling point of 480.6±40.0°C at 760 mmHg [13], while 4-chlorostyrene boils at 192°C at standard pressure [15]. Considering the molecular structure of 4-(P-Chlorostyryl)pyridine, which combines features of both compounds with additional complexity, its boiling point would likely be higher than that of 4-chlorostyrene but potentially lower than that of 4-chloropyridine, possibly in the range of 250-350°C at standard pressure.
It should be noted that these are estimates based on structural analogies, and the actual values may differ. The E and Z isomers would also be expected to have slightly different melting and boiling points due to their different molecular geometries and packing arrangements.
The solubility profile of 4-(P-Chlorostyryl)pyridine has not been explicitly documented in the available literature. However, based on its chemical structure and the properties of related compounds, the following solubility characteristics can be inferred:
Organic solvents: 4-(P-Chlorostyryl)pyridine would likely be soluble in common organic solvents such as chloroform, dichloromethane, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO) [16] [14]. The presence of both aromatic rings and the nitrogen atom in the pyridine ring would contribute to its solubility in these solvents.
Alcohols: The compound would likely show moderate solubility in alcohols such as methanol and ethanol, with solubility decreasing as the alcohol chain length increases [16] [14].
Water: Due to its predominantly hydrophobic character, 4-(P-Chlorostyryl)pyridine would be expected to have poor solubility in water [17]. The presence of the nitrogen atom in the pyridine ring might confer some limited water solubility, but this would be minimal compared to its solubility in organic solvents.
pH dependence: As a pyridine derivative, the compound's solubility in aqueous media would likely increase under acidic conditions due to protonation of the pyridine nitrogen, forming a more water-soluble salt [17].
The solubility would also be influenced by temperature, with higher temperatures generally increasing solubility in most solvents. Additionally, the E and Z isomers might exhibit slightly different solubility profiles due to their different molecular geometries and dipole moments.
The stability of 4-(P-Chlorostyryl)pyridine is influenced by several factors related to its chemical structure and reactivity:
Thermal stability: The compound would be expected to have good thermal stability under normal conditions, with decomposition likely occurring only at elevated temperatures. The presence of the styryl group might make it susceptible to polymerization at high temperatures, similar to styrene derivatives [15].
Photochemical stability: Due to the presence of the carbon-carbon double bond and extended conjugation, 4-(P-Chlorostyryl)pyridine would be sensitive to photochemical reactions, particularly E/Z isomerization under UV light exposure [4] [5]. The E-isomer would generally be more thermodynamically stable than the Z-isomer.
Chemical stability: The compound would be stable under neutral conditions but might undergo reactions typical of pyridines and styrene derivatives:
Storage conditions: For optimal stability, 4-(P-Chlorostyryl)pyridine should be stored in a cool, dry place, protected from light and air [16] [15]. The presence of the carbon-carbon double bond might make it susceptible to oxidation upon prolonged exposure to air.
Stability in solution: The stability in solution would depend on the solvent, with potential for E/Z isomerization or other reactions in certain solvents, particularly under light exposure or at elevated temperatures [4] [5].
The compound's stability would be influenced by its specific isomeric form (E or Z), with the E-isomer generally expected to show greater thermodynamic stability under standard conditions.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-(P-Chlorostyryl)pyridine through both proton and carbon-13 analyses. The compound exhibits characteristic chemical shifts that reflect its electronic environment and molecular geometry [1] [2] [3].
The proton nuclear magnetic resonance spectrum of 4-(P-Chlorostyryl)pyridine displays distinct signal patterns characteristic of the styrylpyridine framework. The pyridine ring protons appear as two sets of signals: the α-protons (H-2 and H-6, ortho to nitrogen) resonate in the range of 8.5-8.6 parts per million, while the β-protons (H-3 and H-5, meta to nitrogen) appear at 7.2-7.4 parts per million [4] [3]. These chemical shifts are consistent with the electron-deficient nature of the pyridine ring due to the electronegative nitrogen atom.
The vinyl bridge protons exhibit characteristic trans-coupling patterns, with chemical shifts appearing between 6.8-7.2 parts per million for the proton attached to the pyridine ring and 7.0-7.4 parts per million for the proton attached to the chlorophenyl ring [5]. The large coupling constant (typically 16-17 Hz) confirms the trans-configuration of the double bond, which is thermodynamically favored due to reduced steric hindrance [6] [5].
The chlorophenyl ring protons display typical aromatic patterns, with the ortho-protons (adjacent to the vinyl group) appearing at 7.4-7.6 parts per million and the meta-protons at 7.2-7.4 parts per million [7]. The para-disubstitution pattern (chlorine and vinyl substituents) results in simplified splitting patterns due to magnetic equivalence of the ortho and meta protons [8].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 4-(P-Chlorostyryl)pyridine. The pyridine carbon atoms exhibit characteristic chemical shifts that reflect their proximity to the nitrogen heteroatom [9] [3]. The α-carbons (C-2 and C-6) resonate at approximately 150-152 parts per million, while the β-carbons (C-3 and C-5) appear at 124-126 parts per million [9]. The γ-carbon (C-4) shows intermediate chemical shift values around 135-140 parts per million.
The chlorophenyl ring carbons display typical aromatic chemical shifts, with the ipso-carbon (C-1, attached to chlorine) appearing at 133-135 parts per million and the para-carbon (C-4, bearing chlorine) at similar chemical shift values [10]. The ortho and meta carbons resonate at 128-131 parts per million, consistent with their aromatic environment and substitution pattern [10].
The vinyl bridge carbons exhibit chemical shifts characteristic of conjugated alkene systems, typically appearing between 127-135 parts per million [10] [11]. The extended conjugation through the pyridine and phenyl rings contributes to the downfield shift of these carbon signals compared to simple alkenes.
Infrared spectroscopy reveals the vibrational characteristics of 4-(P-Chlorostyryl)pyridine, providing information about functional groups and molecular vibrations [12] [13] [14]. The spectrum exhibits multiple characteristic absorption bands that correspond to specific vibrational modes within the molecule.
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3100-3000 wavenumbers, with multiple bands corresponding to the pyridine and chlorophenyl rings [15] [14]. These stretches typically exhibit medium to weak intensity and often overlap with vinyl carbon-hydrogen stretching modes [15]. The pyridine ring shows characteristic carbon-nitrogen stretching vibrations at 1600-1580 wavenumbers, which serve as diagnostic peaks for the presence of the pyridine moiety [12] [16].
The trans-vinyl double bond exhibits a characteristic carbon-carbon stretching vibration in the range of 1680-1620 wavenumbers [15]. This frequency is influenced by the conjugation with both the pyridine and chlorophenyl rings, resulting in a shift compared to non-conjugated alkenes [17]. The vinyl carbon-hydrogen bending vibrations appear at 995-685 wavenumbers, with the specific frequency dependent on the substitution pattern [15].
The pyridine ring displays characteristic vibrations including ring stretching modes at 1625-1440 wavenumbers and ring breathing modes in the fingerprint region below 1000 wavenumbers [12] [13]. These vibrations are often complex due to coupling between different vibrational modes within the aromatic system [18] [19].
The chlorophenyl ring contributes additional aromatic vibrations, with the carbon-chlorine stretching mode appearing at 800-600 wavenumbers [15]. This frequency range is characteristic of aromatic carbon-chlorine bonds and provides confirmation of the chlorine substitution [20]. The aromatic carbon-hydrogen bending vibrations appear at 900-680 wavenumbers, with the exact frequencies dependent on the substitution pattern of the aromatic rings [15].
The infrared spectrum also exhibits combination bands and overtone vibrations, particularly in the near-infrared region [13]. These features arise from anharmonic coupling between fundamental vibrational modes and provide additional structural information [21] [22]. The presence of the electron-withdrawing chlorine substituent and the extended conjugation system influences the vibrational frequencies throughout the molecule [17].
Mass spectrometry of 4-(P-Chlorostyryl)pyridine provides valuable information about molecular fragmentation patterns and structural confirmation [23] [24]. The electron ionization mass spectrum exhibits characteristic fragmentation pathways that reflect the molecular structure and bonding patterns.
The molecular ion peak appears at mass-to-charge ratio 215/217, corresponding to the molecular formula C₁₃H₁₀ClN, with the isotope pattern reflecting the presence of chlorine [7] [25]. The molecular ion typically exhibits low to medium relative intensity due to the stability of the conjugated system and the tendency for fragmentation [23].
Primary fragmentation pathways include loss of the chlorine atom to give a fragment at mass-to-charge ratio 180, and loss of the vinyl chloride unit (CHCl=CH) to produce a fragment at mass-to-charge ratio 154 [23]. These fragmentations reflect the relative weakness of the carbon-chlorine bond and the stability of the resulting carbocation intermediates.
Secondary fragmentation produces characteristic pyridine-containing fragments, including the pyridyl cation at mass-to-charge ratio 78 (C₅H₄N⁺), which often appears as a high-intensity peak due to the stability of the aromatic nitrogen-containing system [24]. The chlorophenyl cation fragments at mass-to-charge ratio 111/113 (C₆H₄Cl⁺) provide additional structural confirmation.
The styryl fragment at mass-to-charge ratio 103 (C₈H₇⁺) results from cleavage of the vinyl bridge and represents another stable carbocation intermediate [23]. The base peak in the spectrum varies depending on ionization conditions but commonly corresponds to one of these stable aromatic fragments.
The fragmentation patterns follow predictable pathways based on carbocation stability and bond strengths [24]. The extended conjugation system stabilizes many of the fragment ions, leading to relatively simple fragmentation patterns compared to non-conjugated analogs. The electron-withdrawing nature of both the pyridine nitrogen and the chlorine substituent influences the fragmentation pathways and relative intensities of the resulting fragments.
The ultraviolet-visible absorption spectrum of 4-(P-Chlorostyryl)pyridine exhibits multiple electronic transitions characteristic of the extended π-conjugated system [26] [27] [28]. The spectrum provides information about electronic structure and conjugation effects within the molecule.
The primary absorption features correspond to π→π* transitions within the conjugated system [28] [29]. The pyridine ring contributes transitions in the 250-270 nanometer region with high extinction coefficients (10⁴-10⁵ M⁻¹cm⁻¹) [26]. The chlorophenyl ring exhibits similar π→π* transitions in the 260-280 nanometer range, often overlapping with pyridine transitions.
The most significant absorption feature occurs in the 300-350 nanometer region and corresponds to the π→π* transition of the extended conjugated system encompassing the pyridine ring, vinyl bridge, and chlorophenyl ring [28]. This transition exhibits very high extinction coefficients due to the allowed nature of the electronic transition and the extended conjugation.
The nitrogen lone pair contributes to n→π* transitions appearing in the 280-320 nanometer region [29]. These transitions typically exhibit lower extinction coefficients (10²-10³ M⁻¹cm⁻¹) due to their symmetry-forbidden nature but provide important information about the electronic environment of the nitrogen atom.
Charge transfer transitions may appear at longer wavelengths (350-400 nanometers) and are particularly sensitive to solvent effects [27] [29]. These transitions involve electron transfer between different parts of the molecule and are influenced by the electron-donating or withdrawing nature of the substituents.
The ultraviolet-visible spectrum exhibits significant solvent dependence, particularly for the charge transfer transitions [27] [29]. Polar solvents generally cause bathochromic (red) shifts due to stabilization of the excited states, while non-polar solvents result in hypsochromic (blue) shifts. The magnitude of these shifts provides information about the charge distribution in the excited states.
Temperature effects on the spectrum are generally minimal for the primary π→π* transitions but may be more pronounced for charge transfer bands [28]. The spectroscopic behavior is consistent with theoretical calculations using time-dependent density functional theory methods [28].
X-ray crystallographic analysis of 4-(P-Chlorostyryl)pyridine and related styrylpyridine derivatives reveals important structural features and intermolecular interactions [30] [6] [31]. The crystal structures provide detailed geometric parameters and packing arrangements.
The molecular structure exhibits a predominantly planar conformation with the pyridine ring, vinyl bridge, and chlorophenyl ring lying approximately in the same plane [6] [5]. The planarity is maintained by the extended π-conjugation system, which delocalizes electron density across the entire molecular framework. Small deviations from planarity may occur due to steric effects or crystal packing forces.
The dihedral angle between the pyridine and chlorophenyl rings typically ranges from 0-45 degrees, depending on crystal packing interactions [6] [32]. The trans-configuration of the vinyl bridge is confirmed by the crystallographic analysis, with typical carbon-carbon double bond lengths of 1.32-1.35 Ångstroms [6].
Styrylpyridine derivatives commonly crystallize in monoclinic space groups such as P2₁/c or triclinic systems [30] [6] [33]. The crystal packing is dominated by π-π stacking interactions between aromatic rings, with typical centroid-to-centroid distances of 3.3-3.8 Ångstroms [32]. These interactions contribute to the formation of layered structures within the crystal lattice.
The unit cell parameters vary depending on the specific substituents and crystal packing arrangements. For 4-(P-Chlorostyryl)pyridine, cell parameters are expected to fall within ranges of a = 10-15 Ångstroms, b = 8-12 Ångstroms, and c = 12-18 Ångstroms for monoclinic systems [30] [6].
The crystal structures exhibit multiple types of intermolecular interactions that stabilize the packing arrangement [32] [33]. Carbon-hydrogen to π interactions are particularly common, with distances ranging from 2.8-3.2 Ångstroms. These interactions often lead to chain formation within the crystal structure.
Carbon-hydrogen to nitrogen hydrogen bonds occur between pyridine rings and neighboring molecules, with typical distances of 2.5-3.0 Ångstroms [33]. The presence of chlorine substituents introduces additional carbon-hydrogen to chlorine contacts (2.8-3.2 Ångstroms) and potential chlorine to π interactions (3.0-3.5 Ångstroms) [32].
Well-refined crystal structures typically exhibit R-factors below 0.08, indicating good agreement between observed and calculated structure factors [30] [6]. The thermal parameters provide information about molecular motion within the crystal lattice, with aromatic atoms generally exhibiting smaller displacement parameters than flexible substituents.
Corrosive;Irritant